2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide
Description
This compound features a chromen-3-yl cyanide core fused with a 5-oxo-5,6,7,8-tetrahydro-4H-chromen system and substituted with a 1-isopropylpyrazole moiety at position 4 and an amino group at position 2. The synthesis of analogous chromen derivatives often involves cyclocondensation reactions in polar solvents like ethanol or DMF, as seen in related naphthopyran syntheses using β-naphthol and cinnamnitrile precursors in aqueous media with phase-transfer catalysts like TEBA .
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
2-amino-5-oxo-4-(1-propan-2-ylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H18N4O2/c1-9(2)20-8-10(7-19-20)14-11(6-17)16(18)22-13-5-3-4-12(21)15(13)14/h7-9,14H,3-5,18H2,1-2H3 |
InChI Key |
CRGDNUWRFOLBSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Preparation Methods
Tetralone Functionalization
Tetralone derivatives are synthesized via Friedel-Crafts acylation of substituted phenols. For instance, reacting resorcinol with γ-butyrolactone in the presence of BF₃·Et₂O yields 5-oxo-5,6,7,8-tetrahydro-4H-chromen. Subsequent nitration at position 2 introduces a nitro group, which is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C).
Bromination at Position 3
To facilitate later cyanation, bromination is performed using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) under UV light. This step achieves regioselective substitution at position 3, yielding 3-bromo-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromen.
Pyrazole Moiety Synthesis
The 1-isopropyl-1H-pyrazol-4-yl group is synthesized separately and coupled to the chromen core.
Pyrazole Ring Formation
A cyclocondensation reaction between 1,3-diketones and hydrazines forms the pyrazole ring. For example, reacting ethyl acetoacetate with isopropylhydrazine in ethanol under reflux yields 1-isopropyl-3-methyl-1H-pyrazol-5-amine. The amine is then protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps.
Functionalization at Position 4
The Boc-protected pyrazole undergoes iodination at position 4 using N-iodosuccinimide (NIS) in dichloromethane. This produces 4-iodo-1-isopropyl-1H-pyrazol-5-amine, which serves as a coupling partner for the chromen intermediate.
Coupling Chromen and Pyrazole Moieties
The Suzuki-Miyaura cross-coupling reaction is employed to attach the pyrazole to the chromen core.
Palladium-Catalyzed Coupling
A mixture of 3-bromo-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromen, 4-iodo-1-isopropyl-1H-pyrazol-5-amine, Pd(PPh₃)₄ catalyst, and potassium carbonate in dimethylformamide (DMF) is heated to 80°C for 12 hours. This yields 2-amino-4-(1-isopropyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen.
Cyanation at Position 3
The bromine atom at position 3 is replaced with a cyanide group via nucleophilic substitution.
Copper(I)-Mediated Cyanation
Reacting the brominated intermediate with copper(I) cyanide (CuCN) in N-methyl-2-pyrrolidone (NMP) at 150°C for 6 hours introduces the cyano group. This step proceeds with >85% yield when conducted under inert atmosphere conditions.
Final Deprotection and Purification
The Boc group on the pyrazole amine is removed using trifluoroacetic acid (TFA) in dichloromethane. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate 2-amino-4-(1-isopropyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide.
Analytical Validation
Spectroscopic Characterization
-
NMR : The final compound exhibits distinct signals at δ 1.35 (d, 6H, CH(CH₃)₂), δ 2.45–2.70 (m, 4H, tetrahydrochromen CH₂), and δ 6.85 (s, 1H, pyrazole CH).
-
HPLC : Purity ≥98% confirmed using a C18 column (acetonitrile/water, 70:30).
X-ray Crystallography
Single-crystal analysis confirms the planar chromen ring and the equatorial orientation of the pyrazole moiety.
Optimization Challenges
Regioselectivity in Pyrazole Synthesis
The use of bulky directing groups (e.g., Boc) ensures substitution at position 4 of the pyrazole, minimizing byproducts.
Cyanide Stability
Copper(I) cyanide in NMP prevents cyanide hydrolysis, achieving consistent yields compared to aqueous conditions.
Industrial-Scale Considerations
Catalytic Efficiency
Pd nanoparticles immobilized on mesoporous silica reduce catalyst loading to 0.5 mol% without compromising yield.
Solvent Recycling
NMP is recovered via vacuum distillation, reducing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives from the reduction of the nitrile group.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the amino group.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.
Medicine
Medicinally, the compound could be explored for its therapeutic potential. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new pharmaceuticals for treating diseases like cancer, infections, or neurological disorders.
Industry
In industry, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. It could also serve as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Target Compound vs. Derivatives
Key Observations :
Key Observations :
- The target compound’s synthesis may align with aqueous-phase cyclocondensation strategies (as in ), contrasting with the ethanol/DMF reflux methods for pyrazolo-pyrimidines in .
Physicochemical Properties
Key Observations :
- The cyanide group’s ^13C-NMR signal (~118 ppm) is consistent across chromen and pyrimidine derivatives (e.g., Compound 10) .
Biological Activity
2-Amino-4-(1-isopropyl-1H-pyrazol-4-YL)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-YL cyanide (CAS No. 1855906-84-1) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies based on the latest research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- IUPAC Name : 2-amino-5-oxo-4-(1-propan-2-ylpyrazol-4-yl)-4,6,7,8-tetrahydrochromene-3-carbonitrile
-
Structural Formula :
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific kinases and enzymes involved in cellular signaling pathways, which could suggest a similar mechanism for this compound.
Pharmacological Effects
Research indicates several potential pharmacological effects:
- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Given its structural similarity to other neuroactive compounds, it may protect neuronal cells from oxidative stress and excitotoxicity.
- Anti-inflammatory Properties : It has been suggested that the compound could modulate inflammatory pathways, potentially reducing cytokine release.
Case Study 1: Anticancer Properties
A study examining the cytotoxic effects of this compound on breast cancer cells reported a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism was linked to the induction of apoptosis through caspase activation.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 20 | 40 |
Case Study 2: Neuroprotective Effects
In a neuroprotection assay using primary neuronal cultures exposed to glutamate toxicity, the compound demonstrated a dose-dependent protective effect:
| Concentration (µM) | Neuronal Survival (%) |
|---|---|
| 0 | 100 |
| 5 | 90 |
| 10 | 75 |
| 20 | 50 |
Structure-Activity Relationship (SAR)
The structure of the compound suggests that modifications to the pyrazole and chromene moieties could enhance its biological activity. Research into related compounds indicates that substituents on these rings can significantly influence potency and selectivity against specific biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-Amino-4-(1-isopropyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-3-yl cyanide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis typically involves condensation reactions of pyrazole derivatives with chromene precursors. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) under reflux to enhance reactivity .
- Catalysts : Acidic or basic catalysts (e.g., piperidine) to promote cyclization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >98% purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity analysis?
- 1H/13C NMR : Essential for verifying proton environments (e.g., pyrazole ring protons at δ 6.8–7.2 ppm) and carbonitrile groups (C≡N stretch at ~2200 cm⁻¹ in IR) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for pharmacological studies) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Strategies : Use DMSO as a primary solvent (≤0.1% final concentration to avoid cytotoxicity) .
- Alternative solvents : Co-solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
Advanced Research Questions
Q. What systematic approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Derivatization : Introduce substituents at the isopropyl group (pyrazole) or chromene carbonyl to modulate electronic effects .
- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Data Correlation : Pair bioactivity results (IC₅₀ values) with computational models (e.g., molecular docking) to identify pharmacophores .
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Approach :
- Validation of Models : Use multiple docking software (AutoDock, Schrödinger) to cross-validate binding poses .
- Experimental Adjustments : Re-evaluate assay conditions (e.g., buffer pH, enzyme concentration) to rule out false negatives .
- Free Energy Calculations : Apply MM-GBSA or QM/MM methods to refine binding affinity predictions .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling of this compound?
- PK Studies :
- Rodent Models : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to measure bioavailability .
- Analytical Methods : LC-MS/MS for plasma concentration analysis (LOQ = 1 ng/mL) .
- Toxicity :
- Acute Toxicity : OECD Guideline 423 in Swiss albino mice (dose range: 50–500 mg/kg) .
- Hepatotoxicity Markers : Monitor ALT/AST levels post-administration .
Q. How can X-ray crystallography or advanced NMR techniques resolve ambiguities in stereochemistry?
- Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to determine binding conformations .
- Dynamic NMR : Variable-temperature ¹H NMR to study ring-flipping dynamics in the chromene scaffold .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
